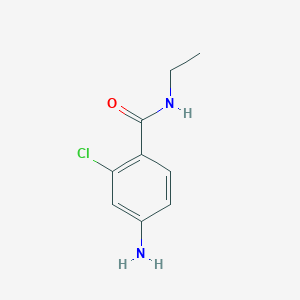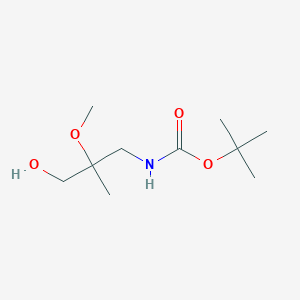
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the CAS Number: 2163052-80-8 . It has a molecular weight of 219.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (3-hydroxy-2-methoxy-2-methylpropyl)carbamate . The InChI code for this compound is 1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.28 .科学的研究の応用
Environmental Degradation Studies
One significant area of research involving tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate or similar compounds is environmental degradation, particularly the study of methyl tert-butyl ether (MTBE) degradation processes. Studies have explored the UV/H2O2 process to degrade MTBE in aqueous solutions, revealing the generation of several primary byproducts, including tert-butyl formate (TBF), 2-methoxy-2-methyl propionaldehyde (MMP), and tert-butyl alcohol (TBA), among others. These findings contribute to understanding the environmental impact and treatment of MTBE contamination (Stefan, Mack, & Bolton, 2000). Similarly, the oxidation of MTBE by ozonation and the advanced oxidation process (AOP) ozone/hydrogen peroxide has been studied, identifying the major degradation products and their reaction rates, which provides insights into efficient MTBE elimination strategies without exceeding bromate drinking water standards (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Pharmacological Research
Pharmacological research has also shown interest in similar tert-butyl carbamate derivatives for their potential therapeutic applications. For instance, novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Some compounds demonstrated strong hypotensive action, and others showed antiarrhythmic activity comparable to reference drugs, highlighting the potential of tert-butyl carbamate derivatives in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).
Synthetic Chemistry Applications
In synthetic chemistry, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, offering new pathways for creating complex molecules (Guinchard, Vallée, & Denis, 2005).
Metabolic Studies
Metabolic studies have explored the oxidation of compounds like 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice. These studies have identified multiple oxidation products, providing insights into the metabolic pathways and potential environmental and health impacts of these chemicals (Douch & Smith, 1971).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZRGGIHQRGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)
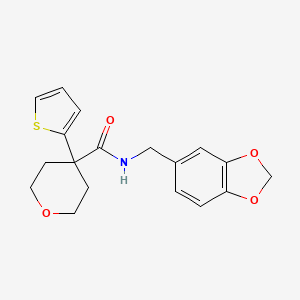
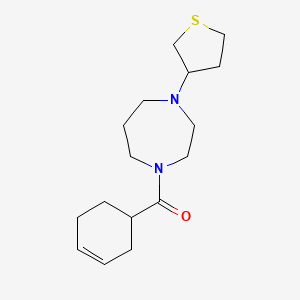
![N-(4-ethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765646.png)
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2765648.png)
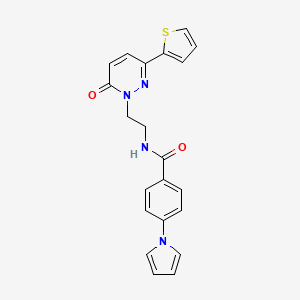

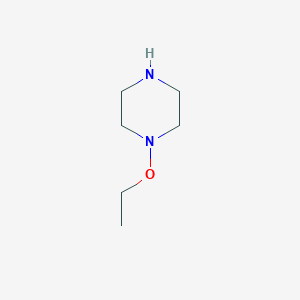
![Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2765654.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765655.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2765656.png)
![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2765657.png)
